molecular formula C11H7N3 B1591013 4-Pyrimidin-2-ylbenzonitrile CAS No. 78322-96-0

4-Pyrimidin-2-ylbenzonitrile

Cat. No. B1591013
CAS RN: 78322-96-0
M. Wt: 181.19 g/mol
InChI Key: WGCKVXHOTDDNOA-UHFFFAOYSA-N
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Description

4-Pyrimidin-2-ylbenzonitrile is a laboratory chemical with the CAS number 78322-96-0 . It is used in various chemical reactions and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of 4-Pyrimidin-2-ylbenzonitrile can be achieved from 2-Chloropyrimidine and 4-Bromobenzonitrile .


Molecular Structure Analysis

The molecular formula of 4-Pyrimidin-2-ylbenzonitrile is C11H7N3. The InChI code is InChI=1S/C11H7N3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H.


Physical And Chemical Properties Analysis

4-Pyrimidin-2-ylbenzonitrile is a solid substance with a yellow appearance . Its melting point ranges from 166 - 169 °C . No information is available about its boiling point .

Scientific Research Applications

  • Anti-inflammatory Activities

    • Field: Pharmacology
    • Application: Pyrimidines display a range of pharmacological effects including anti-inflammatory .
    • Method: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Anticancer Activities

    • Field: Oncology
    • Application: Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity .
    • Method: These compounds are used in the modulation of myeloid leukemia .
    • Results: Imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well established treatments for leukemia .
  • Antimicrobial Activities

    • Field: Microbiology
    • Application: Pyrimidine derivatives have been reported to exhibit antimicrobial activities .
    • Method: The antimicrobial effects of pyrimidines are attributed to their ability to interfere with the growth and reproduction of microorganisms .
    • Results: Various pyrimidine-based compounds have been found to be effective against a range of bacterial and fungal species .
  • Antifungal Activities

    • Field: Mycology
    • Application: Pyrimidine derivatives are known to exhibit antifungal activities .
    • Method: The antifungal effects of pyrimidines are attributed to their ability to inhibit the growth of fungi .
    • Results: Various pyrimidine-based compounds have been found to be effective against a range of fungal species .
  • Antiparasitic Activities

    • Field: Parasitology
    • Application: Pyrimidine derivatives have been reported to exhibit antiparasitic activities .
    • Method: The antiparasitic effects of pyrimidines are attributed to their ability to interfere with the life cycle of parasites .
    • Results: Various pyrimidine-based compounds have been found to be effective against a range of parasites .
  • Diuretic Activities

    • Field: Pharmacology
    • Application: Pyrimidine derivatives have been reported to exhibit diuretic activities .
    • Method: The diuretic effects of pyrimidines are attributed to their ability to increase the excretion of urine .
    • Results: Various pyrimidine-based compounds have been found to be effective as diuretics .
  • Anti-Fibrosis Activities

    • Field: Pharmacology
    • Application: Pyrimidine derivatives have been reported to exhibit anti-fibrosis activities .
    • Method: The anti-fibrosis effects of pyrimidines are attributed to their ability to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
    • Results: Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
  • Organic Light-Emitting Diodes (OLED) Applications

    • Field: Material Science
    • Application: Pyrimidine derivatives have been used in the construction of novel heterocyclic compound libraries with potential biological activities, which is an important component of medicinal chemistry and chemical biology .
    • Method: These compounds are used in the fabrication of OLEDs .
    • Results: The OLEDs fabricated had performances with a maximum luminance of around 2800 cd m−2, a maximum current efficiency of 4.70 cd A−1 and displayed emission colors from blue to green and yellowish green .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-pyrimidin-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCKVXHOTDDNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573226
Record name 4-(Pyrimidin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrimidin-2-yl)benzonitrile

CAS RN

78322-96-0
Record name 4-(Pyrimidin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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